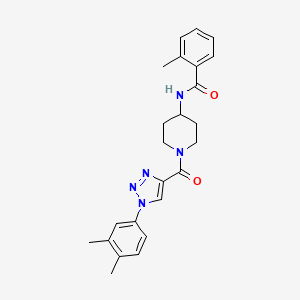
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is an organic compound that features both triazole and piperidine structures. This unique combination results in a molecule of significant interest in various scientific fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide generally follows a multistep process:
Formation of the triazole ring:
Piperidine derivatization: : The piperidine moiety is introduced through N-acylation reactions with appropriate carboxylic acids or their derivatives.
Final coupling: : The final step involves coupling the triazole and piperidine intermediates under appropriate conditions.
Industrial Production Methods
The industrial production of this compound might involve optimized versions of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. Batch or continuous flow processes may be employed, with considerations for reaction scalability, solvent usage, and waste management.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form various derivatives, depending on the specific sites and reagents used.
Reduction: : The compound can be reduced under certain conditions to alter its functional groups.
Substitution: : It participates in nucleophilic and electrophilic substitution reactions, particularly at reactive sites such as the triazole or benzamide moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C
Substitution: : Alkyl halides, sulfonyl chlorides
Major Products
The primary products from these reactions include various substituted or modified triazole and piperidine derivatives, which might exhibit altered biological activities or physical properties.
科学研究应用
This compound has extensive applications across multiple scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: : Utilized in the development of new materials, such as polymers and nanocomposites, due to its unique chemical properties.
作用机制
Molecular Targets and Pathways
The mechanism by which N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide exerts its effects often involves binding to specific molecular targets:
Enzyme inhibition: : May inhibit key enzymes involved in various biological pathways.
Receptor interaction: : Can modulate receptor activity, affecting signal transduction processes.
DNA/RNA binding: : Might bind to nucleic acids, influencing gene expression and cellular function.
相似化合物的比较
Uniqueness and Similarities
Compared to other compounds with similar structures, such as other triazole or piperidine derivatives, N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is unique due to its specific combination of functional groups. This structure confers distinct chemical reactivity and biological activity profiles.
Similar Compounds
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole
4-(Piperidin-4-yl)-benzamide
N-(1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Each of these compounds shares some structural elements with this compound, but their distinct substitutions and moieties lead to different chemical behaviors and applications.
属性
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-8-9-20(14-18(16)3)29-15-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)21-7-5-4-6-17(21)2/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWLGZMTRLILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B2919221.png)

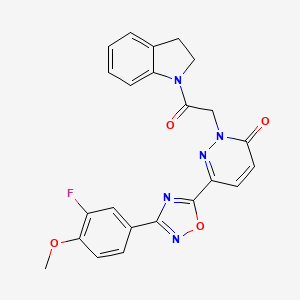
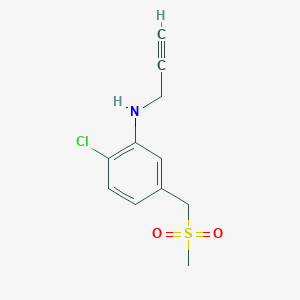
![(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2919226.png)
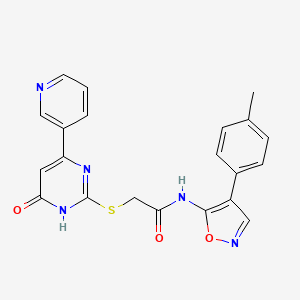
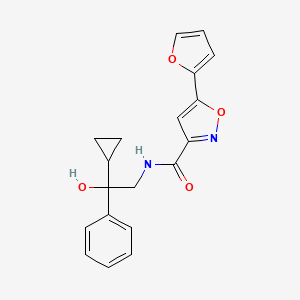

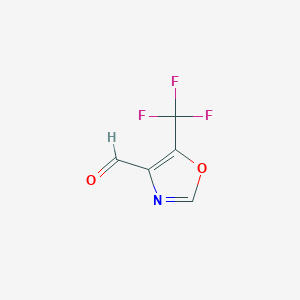
![2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2919237.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2919238.png)
![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)
